molecular formula C17H16ClN3O2 B10784786 Carburazepam CAS No. 86636-97-7

Carburazepam

Cat. No.: B10784786
CAS No.: 86636-97-7
M. Wt: 329.8 g/mol
InChI Key: HFFJORVBQWPILU-UHFFFAOYSA-N
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Description

Carburazepam is a benzodiazepine derivative known for its sedative and anticonvulsant properties. It is chemically identified as 10-chloro-6-methyl-5-oxo-2-phenyl-3,6-diazabicyclo[5.4.0]undeca-8,10,12-triene-3-carboxamide. This compound has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and seizure disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carburazepam typically involves the reaction of 2-amino-5-chlorobenzophenone with methyl isocyanate. This reaction proceeds under controlled conditions to form the desired benzodiazepine structure. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Carburazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological profiles .

Scientific Research Applications

Mechanism of Action

Carburazepam exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the brain. This mechanism is responsible for its sedative and anticonvulsant properties .

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anticonvulsant properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Primarily used for its anticonvulsant properties.

Uniqueness of Carburazepam: this compound is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Compared to other benzodiazepines, this compound may offer different therapeutic benefits and side effect profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-1-methyl-2-oxo-5-phenyl-3,5-dihydro-1,4-benzodiazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFJORVBQWPILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866726
Record name Carburazepam
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URL https://comptox.epa.gov/dashboard/DTXSID20866726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59009-93-7, 86636-97-7
Record name 7-Chloro-1,2,3,5-tetrahydro-1-methyl-2-oxo-5-phenyl-4H-1,4-benzodiazepine-4-carboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carburazepam [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carbamoyl-4,5-dihydrodiazepam
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carburazepam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carburazepam
Source European Chemicals Agency (ECHA)
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Record name CARBURAZEPAM
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